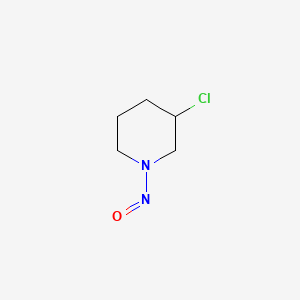

3-Chloro-1-nitrosopiperidine

Description

Contextualizing N-Nitrosamines as a Class of Organic Compounds for Chemical Investigation

N-Nitrosamines, often simply called nitrosamines, are a class of organic compounds defined by the presence of a nitroso group (-N=O) bonded to an amine nitrogen atom. researchgate.net Their general structure is R¹R²N-N=O, where R¹ and R² are typically alkyl or aryl groups. acs.org In the case of cyclic nitrosamines like 3-Chloro-1-nitrosopiperidine, the nitrogen atom is part of a heterocyclic ring system.

Significance of Halogenated Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov This prevalence has established piperidine and its derivatives as crucial building blocks in medicinal chemistry and drug design. nih.govresearchgate.net The introduction of halogen atoms onto the piperidine skeleton further expands its chemical diversity and utility.

Halogenated piperidine derivatives are significant in contemporary organic chemistry for several reasons. The presence of a halogen, such as chlorine, introduces a reactive handle for further chemical transformations. For example, it can act as a leaving group in nucleophilic substitution or elimination reactions, enabling the synthesis of more complex molecules. unl.edumdpi.com The electronegativity and size of the halogen atom can also influence the conformational preferences and electronic properties of the piperidine ring, which is a key area of study in stereochemistry and conformational analysis. acs.org This modification can impact the molecule's biological activity by altering its binding affinity to receptors or enzymes. researchgate.net Therefore, the synthesis and study of halogenated piperidines are important for creating novel compounds with specific structural and functional properties. mdpi.com

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its synthesis, reactivity in elimination reactions, and its biological properties in the context of carcinogenicity studies.

One significant area of research involves the use of this compound as a precursor in elimination reactions. Studies have shown that it undergoes dehydrohalogenation when treated with a base. For instance, reaction with potassium hydroxide (B78521) in the presence of a crown ether leads to the formation of 1-nitroso-1,2,3,6-tetrahydropyridine. unl.edu This type of reaction is of academic interest as it provides a pathway to unsaturated piperidine derivatives and allows for the study of reaction mechanisms, such as the competition between E2 and E1cB pathways depending on the leaving group. unl.edu

Another key research trajectory has been the investigation of its carcinogenic properties. As part of broader studies into the structure-activity relationships of N-nitrosamines, this compound has been examined in animal models. aacrjournals.org Research has demonstrated that, like many other nitrosamines, it is a potent carcinogen in Fischer 344 rats, inducing tumors in the esophagus, forestomach, and tongue. aacrjournals.org These studies contribute to the understanding of how substituents on the piperidine ring influence the carcinogenic potency of nitrosamines.

Finally, the compound is a subject of structural and conformational analysis. The interplay between the stereochemistry of the chlorine atom at the C-3 position and the conformational isomerism of the N-nitroso group presents a complex stereodynamic system. acs.orgcdnsciencepub.com While specific detailed conformational studies on the 3-chloro derivative are not widely published, research on related substituted nitrosopiperidines using techniques like 13C Nuclear Magnetic Resonance (NMR) provides a framework for understanding how substituents affect the ring conformation and the rotational barrier of the N-N bond. cdnsciencepub.comresearchgate.net

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₅H₉ClN₂O | PubChem nih.gov |

| Molecular Weight | 148.59 g/mol | PubChem nih.gov |

| CAS Number | 65445-60-5 | PubChem nih.gov |

| Canonical SMILES | C1CC(CN(C1)N=O)Cl | PubChem nih.gov |

| InChIKey | KWWLFIMAJYMXDK-UHFFFAOYSA-N | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

Detailed Research Finding: Dehydrohalogenation of this compound

| Reactant | Reagents | Product | Reaction Type | Research Focus | Reference |

| This compound | Potassium hydroxide / Crown ether | 1-Nitroso-1,2,3,6-tetrahydropyridine | Dehydrohalogenation (Elimination) | Synthesis of unsaturated nitrosamines; Study of elimination reaction mechanisms (E2 process). | Kupper, R.J. (1976) unl.edu |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

65445-60-5 |

|---|---|

Formule moléculaire |

C5H9ClN2O |

Poids moléculaire |

148.59 g/mol |

Nom IUPAC |

3-chloro-1-nitrosopiperidine |

InChI |

InChI=1S/C5H9ClN2O/c6-5-2-1-3-8(4-5)7-9/h5H,1-4H2 |

Clé InChI |

KWWLFIMAJYMXDK-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)N=O)Cl |

SMILES canonique |

C1CC(CN(C1)N=O)Cl |

Synonymes |

3-chloro-N-nitrosopiperidine 3-chloronitrosopiperidine |

Origine du produit |

United States |

Synthetic Methodologies and Preparation of 3 Chloro 1 Nitrosopiperidine

Strategies for N-Nitrosation of Piperidine (B6355638) and its Halogenated Analogs

N-nitrosation is the chemical process of converting a secondary amine, such as 3-chloropiperidine (B1606579), into its corresponding N-nitrosamine. This transformation is central to the synthesis of 3-Chloro-1-nitrosopiperidine and can be achieved through various direct and indirect methodologies.

Direct N-nitrosation involves the reaction of the pre-formed 3-chloropiperidine precursor with a nitrosating agent. The most common and historically significant method involves the use of nitrous acid (HNO₂), typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid. schenautomacao.com.br However, a variety of other reagents have been developed to effect this transformation, often under milder or more specific conditions.

Key nitrosating agents include:

Nitrogen Oxides: Dinitrogen trioxide (N₂O₃) and dinitrogen tetraoxide (N₂O₄) are potent nitrosating agents that can react rapidly with piperidine and its analogs in aqueous solutions. rsc.org Studies on piperidine show that with an excess of the amine, N₂O₃ can yield up to 100% of the N-nitrosopiperidine product. rsc.org

tert-Butyl Nitrite (TBN): This reagent offers an efficient method for N-nitrosation under solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org The reaction proceeds with a broad substrate scope, and the by-products are generally benign, making it a favorable choice from a green chemistry perspective. schenautomacao.com.brrsc.org

Nitrosonium Ion (NO⁺) Sources: Reagents that act as a source of the nitrosonium ion can also be used. For example, a complex of NO⁺ with 18-crown-6, [NO⁺·Crown·H(NO₃)₂⁻], has been shown to be an effective nitrosating agent in dichloromethane (B109758) under mild, homogeneous conditions. organic-chemistry.org

The general mechanism involves the electrophilic attack of the nitrosating species (e.g., the nitrosonium ion, NO⁺) on the lone pair of electrons of the secondary amine nitrogen.

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) / Acid | Aqueous acidic medium (e.g., HCl) | Traditional, widely used method. | schenautomacao.com.br |

| Dinitrogen Trioxide (N₂O₃) | Aqueous alkaline solutions | Rapid reaction, can give quantitative yields. | rsc.org |

| tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free | High yields, easy isolation, green alternative. | rsc.org |

| [NO⁺·Crown·H(NO₃)₂⁻] | Dichloromethane (CH₂Cl₂) | Mild, homogeneous conditions. | organic-chemistry.org |

The synthesis of this compound is fundamentally an indirect process, as it relies on the prior availability of the 3-chloropiperidine precursor. The formation of this halogenated piperidine ring is a critical step that dictates the final position of the chlorine substituent. Several synthetic strategies have been developed to produce 3-chloropiperidines.

One established method involves the reductive amination of a suitable aldehyde with an amine, followed by a chlorination/cyclization step. For instance, a five-step sequence starting from commercially available dimethyl-5-aminoisophthalate can be used to generate a bis-3-chloropiperidine structure. nih.gov A key step in such sequences can be an in situ chlorination and cyclization using reagents like copper(II) chloride. nih.gov Another approach utilizes N-chlorosuccinimide (NCS) to monochlorinate unsaturated primary amines, which then undergo cyclization. researchgate.net An efficient electro-organic protocol has also been developed for the synthesis of 3-chloropiperidines, which improves atom economy by avoiding stoichiometric amounts of chemical oxidants in the cyclization step. uni-giessen.de

Once 3-chloropiperidine is synthesized, it is isolated and then subjected to one of the direct N-nitrosation methods described previously to yield the final product, this compound.

Regioselective and Stereoselective Considerations in Substituted Nitrosopiperidine Synthesis

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity).

Regioselectivity: The position of the chlorine atom at the C-3 position is determined during the synthesis of the piperidine ring itself, not during the final N-nitrosation step. The choice of starting materials and the cyclization strategy are designed to ensure the halogen is introduced at the desired position. For example, synthetic routes starting from precursors where the functionality leads to cyclization and chlorination at the C-3 position are employed. nih.govresearchgate.net

Stereoselectivity: The carbon atom at the 3-position in the piperidine ring is a chiral center. Consequently, this compound can exist as a pair of enantiomers (R and S isomers).

If the synthesis of the 3-chloropiperidine precursor does not employ chiral catalysts or auxiliaries, the product will be a racemic mixture (an equal mixture of both enantiomers).

Stereoselective synthesis can be achieved to produce a specific enantiomer. For example, the aza-Prins cyclization is a well-known stereoselective method for constructing piperidine rings and can yield specific diastereomers, such as trans-4-halo piperidine derivatives. rasayanjournal.co.in Similar principles can be applied to control the stereochemistry at the C-3 position. The use of enzyme cascades is another modern approach to produce enantiopure substituted piperidines, such as 3-aminopiperidine derivatives, which highlights the potential for biocatalytic routes to chiral precursors. rsc.org

Control of stereochemistry is crucial as the biological activity of chiral molecules often depends on their specific configuration.

Green Chemistry Principles in Nitrosopiperidine Synthesis Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of N-nitrosamines, given the toxicity of the final products and the often harsh conditions of traditional synthetic methods. cardiff.ac.uk

Key green chemistry approaches applicable to nitrosopiperidine synthesis include:

Use of Safer Reagents: Replacing traditional nitrosating systems like acidified nitrite with less hazardous alternatives is a primary goal. The use of tert-butyl nitrite (TBN) is an excellent example, as it enables the reaction to proceed under neutral, solvent-free conditions, producing tert-butanol (B103910) as a relatively benign by-product. schenautomacao.com.brrsc.org

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and reduces environmental impact. The TBN-mediated synthesis of N-nitrosamines is a notable solvent-free process. rsc.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. The development of electro-organic protocols for synthesizing the 3-chloropiperidine precursor is a step toward better atom economy, as it avoids the use of stoichiometric oxidants that become waste products. uni-giessen.de

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. Research into catalyzed N-nitrosation, such as the iodide-catalyzed process using nitromethane (B149229) and TBHP, seeks to improve efficiency and reduce waste. organic-chemistry.org

Flow Chemistry: Continuous flow reactions offer advantages in safety and efficiency, especially when dealing with hazardous reagents or products. The synthesis of N-nitrosamines using TBN has been successfully adapted to continuous flow conditions, allowing for better control and safer handling. schenautomacao.com.br

By integrating these principles, chemists can develop safer, more sustainable, and more efficient methods for the synthesis of this compound and related compounds.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 1 Nitrosopiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of organic molecules, including nitrosamines.

The ¹³C NMR spectra of N-nitrosopiperidines provide profound insights into their conformational preferences. A significant feature is the differential shielding observed between the α-carbons (C2 and C6) that are syn and anti to the nitroso group. This difference in chemical shift is largely attributed to steric compression at the syn carbon. cdnsciencepub.com In many nitrosamines, large dilution effects on the carbon shieldings, sometimes up to 1.3 ppm, have been noted. cdnsciencepub.comcdnsciencepub.com

In substituted nitrosopiperidines, the conformation is often a chair form. For instance, N-nitroso-cis-2,6-dimethylpiperidine has been found to exist predominantly in a chair conformation with both methyl groups in axial positions. cdnsciencepub.com The analysis of substituent effects on ¹³C NMR chemical shifts is a powerful tool for assigning conformations. By comparing observed spectra with those calculated from substituent parameters, the preferred conformation can be established. cdnsciencepub.com For 3-Chloro-1-nitrosopiperidine, the chlorine atom at the C3 position influences the electronic environment and, consequently, the chemical shifts of the ring carbons. The molecule is expected to exist as a mixture of conformers, with the chlorine atom occupying either an axial or equatorial position. The relative populations of these conformers can be estimated from the observed ¹³C chemical shifts, by comparing them to theoretical values for each conformation.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Conformers (Note: The following data is illustrative and based on general principles of substituent effects in nitrosopiperidines. Actual experimental values may vary.)

| Carbon | Predicted Shift (Axial Cl) (ppm) | Predicted Shift (Equatorial Cl) (ppm) |

| C2 | ~48-52 | ~50-54 |

| C3 | ~55-59 | ~58-62 |

| C4 | ~24-28 | ~26-30 |

| C5 | ~23-27 | ~25-29 |

| C6 | ~38-42 | ~40-44 |

Proton (¹H) NMR spectroscopy provides complementary information for the complete structural assignment of this compound. The chemical shifts and coupling constants of the protons are sensitive to their spatial orientation (axial or equatorial) and their relationship to the substituents. Detailed analysis of the proton spectrum, particularly the vicinal coupling constants, can confirm the chair conformation of the piperidine (B6355638) ring. cdnsciencepub.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling network between protons, helping to trace the connectivity within the piperidine ring. An HSQC spectrum correlates the chemical shifts of directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal to its attached proton(s). These techniques are crucial for distinguishing between the various protons and carbons in the complex spin system of this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding.

Infrared (IR) spectroscopy is particularly useful for identifying characteristic functional groups. In this compound, two key vibrational modes are of interest: the N=O stretching vibration and the C-Cl stretching vibration.

The N=O stretching vibration in nitrosamines typically appears in the region of 1408–1486 cm⁻¹. pw.edu.pl This band is often strong and can sometimes be split due to the presence of associated and non-associated molecules. pw.edu.pl Another band, attributed to N=O stretching in associated nitrosamines, can be found between 1265-1346 cm⁻¹. pw.edu.pl The N-N stretching vibration is also characteristic, appearing as a strong band in the 1052–1106 cm⁻¹ region. pw.edu.pl

The C-Cl stretching vibration for a secondary chloroalkane typically occurs in the range of 680-785 cm⁻¹ for an equatorial chlorine and 610-750 cm⁻¹ for an axial chlorine. The exact position of this band in the IR spectrum of this compound can provide further evidence for the preferred conformation of the molecule. Density Functional Theory (DFT) calculations can be employed to predict the IR spectra of different conformers and compare them with experimental data for a more definitive assignment. dtic.mil

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N=O | Stretch (non-associated) | 1408–1486 pw.edu.pl |

| N=O | Stretch (associated) | 1265–1346 pw.edu.pl |

| N-N | Stretch | 1052–1106 pw.edu.pl |

| C-Cl | Stretch (axial) | 610-750 |

| C-Cl | Stretch (equatorial) | 680-785 |

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands arise from vibrations that cause a significant change in the dipole moment, strong Raman bands are associated with vibrations that cause a change in the polarizability of the molecule. The N=O and C-Cl stretching vibrations are also active in the Raman spectrum. Raman spectroscopy can be particularly useful for studying aqueous solutions, where water absorption can be problematic in IR spectroscopy. The combined use of IR and Raman spectroscopy allows for a more complete vibrational analysis of this compound.

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The N-nitroso group acts as a chromophore, giving rise to characteristic absorption bands. Dialkylnitrosamines typically exhibit two absorption maxima: a high-intensity band around 235 nm and a lower-intensity band with a fine structure around 365 nm. pw.edu.pl These correspond to π → π* and n → π* transitions of the N=O group, respectively. The position and intensity of these bands in this compound will be influenced by the chloro substituent, which can cause a slight shift in the absorption maxima due to its electronic effects.

Ultraviolet-Visible (UV-Vis) Absorption Bands and Electronic Transitions

The ultraviolet-visible absorption spectrum of N-nitrosamines, including this compound, is defined by the electronic transitions within the N-nitroso (N-N=O) chromophore. gassnova.no These compounds typically exhibit two characteristic absorption bands in the UV-Vis region. oak.go.krresearchgate.net

A strong absorption band is generally observed in the range of 230–240 nm. oak.go.kr This high-intensity band is attributed to a π→π* electronic transition. researchgate.netacs.org A second, much weaker absorption band appears at longer wavelengths, typically between 330 nm and 340 nm. oak.go.krresearchgate.net This band corresponds to a forbidden n→π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms. acs.orgnih.gov The presence of the chlorine substituent on the piperidine ring is expected to have a minor auxochromic effect, potentially causing slight shifts in the absorption maxima (λmax) compared to the unsubstituted N-nitrosopiperidine.

Table 1: Typical UV-Vis Absorption Data for N-Nitrosamines

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~230 - 240 | High (e.g., > 5000 M-1cm-1) |

| n → π* | ~330 - 340 | Low (e.g., ~100 M-1cm-1) |

Data is generalized from multiple sources for the N-nitrosamine class of compounds. oak.go.kracs.org

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, HRMS can distinguish its unique formula from other potential compounds with the same nominal mass. researchgate.net The precise mass is calculated based on the most abundant isotopes of its constituent elements. The use of HRMS is crucial for selective detection in complex matrices. researchgate.netresearchgate.net

Table 2: Elemental Composition and Exact Mass of this compound

| Element | Count | Atomic Mass (u) | Total Mass (u) |

|---|---|---|---|

| Carbon (C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (H) | 9 | 1.007825 | 9.070425 |

| Chlorine (35Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | | Theoretical Monoisotopic Mass | 148.040341 |

Tandem mass spectrometry (MS/MS) is employed to study the gas-phase fragmentation behavior of a selected precursor ion, providing valuable structural information. nih.govresearchgate.net For protonated nitrosamine (B1359907) compounds, several diagnostic fragmentation pathways have been identified. nih.gov

Upon collision-induced dissociation (CID), the protonated molecular ion of a nitrosamine typically undergoes characteristic losses. The most common fragmentation pathway involves the homolytic cleavage of the N-N bond, resulting in the neutral loss of the nitroso radical (•NO), which corresponds to a loss of 30 Da. nih.govwiley.com Another observed pathway for some nitrosamines is the loss of a water molecule (H₂O), corresponding to a loss of 18 Da. nih.gov For this compound, the precursor ion ([M+H]⁺) would have an m/z of approximately 149.0476. Its fragmentation would be expected to follow these established patterns.

Table 3: Predicted MS/MS Fragmentation for [this compound+H]+

| Ion Description | Proposed Structure / Loss | Theoretical m/z |

|---|---|---|

| Precursor Ion | [C₅H₉ClN₂O + H]⁺ | 149.0476 |

| Fragment Ion 1 | [M+H - •NO]⁺ | 119.0450 |

| Fragment Ion 2 | [M+H - H₂O]⁺ | 131.0370 |

Fragmentation pathways are proposed based on general nitrosamine behavior. nih.govwiley.com

X-ray Crystallography for Solid-State Structure Determination (if applicable to related derivatives)

While a specific crystal structure for this compound is not described in the available literature, extensive X-ray diffraction studies on related N-nitrosopiperidine derivatives provide critical insights into its likely solid-state conformation. researchgate.netgrafiati.com

The introduction of the N-nitroso group significantly impacts the geometry of the piperidine ring. Due to the planarity required by the N-N=O moiety and the associated steric and torsional strains, N-nitrosopiperidines often deviate from the typical chair conformation. grafiati.com Studies on various substituted N-nitrosopiperidines reveal a preference for non-chair forms, such as twist-boat or distorted boat conformations. researchgate.netgrafiati.com For example, the crystal structure of 2,6-diphenyl-3-methyl-N-nitrosopiperidin-4-one shows that the piperidine ring adopts a distorted boat conformation. researchgate.net This is a common feature driven by the need to minimize unfavorable steric interactions between the nitroso group and the substituents on the ring.

Table 4: Conformational Data from X-ray Studies of N-Nitrosopiperidine Derivatives

| Compound Derivative | Ring Conformation | Key Observation | Source |

|---|---|---|---|

| N-nitroso-diarylpiperidines | Twist-boat | Flattening at the nitrogen end of the ring. | grafiati.com |

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-nitrosopiperidine |

| 2,6-diphenyl-3-methyl-N-nitrosopiperidin-4-one |

Chemical Reactivity and Transformation Pathways of 3 Chloro 1 Nitrosopiperidine

Photochemical Transformations of Nitrosopiperidines

N-nitrosopiperidines, including their chlorinated derivatives, are known to be photochemically active. Irradiation with light of appropriate wavelengths can induce the cleavage of the N-N bond, leading to the formation of highly reactive radical species that can participate in a variety of subsequent reactions.

The photodecomposition of N-nitrosamines like N-nitrosopiperidine is initiated by the absorption of light, which excites the molecule. This excitation, whether to the π→π* or n→π* state, typically leads to the homolytic cleavage of the relatively weak Nitrogen-Nitrogen (N-N) bond. enviro.wiki This primary photochemical event generates an aminyl radical and a nitric oxide (NO) radical. enviro.wiki

In neutral solutions, these radicals can recombine, leading to an "apparently" unreactive photochemical state due to the efficient regeneration of the starting nitrosamine (B1359907). enviro.wiki However, in the presence of a hydrogen-donating solvent like methanol (B129727), a chain reaction can be initiated, leading to significantly higher quantum yields for the disappearance of the nitrosamine. enviro.wiki For instance, in neutral methanol, the quantum yield for N-nitrosopiperidine disappearance was found to be approximately 5, while in acidic methanol, this value increased to 7-8, indicating a more efficient decomposition pathway under acidic conditions. enviro.wiki

The quantum yield (Φ), which represents the efficiency of a photochemical process, has been determined for several nitrosamines under various conditions. For N-nitrosopiperidine (NPip) in aqueous solutions, direct photolysis under simulated solar radiation resulted in a quantum yield between 0.43 and 0.61. researchgate.netscience.gov The quantum yield for the decomposition of N-nitrosodimethylamine (NDMA) is noted to be relatively constant at around 0.3 over a pH range of 2 to 8, but it decreases significantly at pH values above 8. acs.org This suggests that the efficiency of photodecomposition can be influenced by the pH of the medium.

Quantum Yields (Φ) for Nitrosamine Photodecomposition

| Compound | Conditions | Quantum Yield (Φ) | Source |

|---|---|---|---|

| N-Nitrosopiperidine (NNP) | Neutral methanol | ~5 | enviro.wiki |

| N-Nitrosopiperidine (NNP) | Acidic methanol (0.01 N HCl) | 7-8 | enviro.wiki |

| N-Nitrosopiperidine (NPip) | Aqueous solution, solar simulator | 0.43 - 0.61 | researchgate.netscience.gov |

| N-Nitrosodimethylamine (NDMA) | Aqueous solution, pH 2-8 | ~0.3 | acs.org |

| N-Nitrosopiperidine | Methanol with dienes and 0.5 N HCl | 3 - 4 | cdnsciencepub.com |

A significant area of synthetic chemistry involves the photoaddition of N-nitrosamines to unsaturated carbon-carbon bonds. nih.gov Recent advancements have demonstrated that these reactions can be efficiently promoted by visible light, offering a milder and safer alternative to UV irradiation. acs.orgresearchgate.net These reactions typically require acidic conditions to generate the key reactive intermediate. nih.gov

Under visible-light irradiation in the presence of an acid, N-nitrosopiperidines can add to alkenes and alkynes. acs.orgnih.gov For example, the photoaddition of N-nitrosopiperidine to conjugated acyclic 1,3-dienes yields 1,4-adducts as the major products, alongside minor 1,2-adducts. cdnsciencepub.com The reaction proceeds through the initial attack of a piperidinium (B107235) radical onto the diene, followed by steps that lead to a C-nitroso compound, which then tautomerizes to the final, more stable oxime product. cdnsciencepub.com

Similarly, the visible-light-promoted photoaddition of N-nitrosopiperidines to terminal alkynes has been developed as a synthetic route to produce complex heterocyclic structures like tetrahydroimidazo[1,2-a]pyridine 1-oxides. researchgate.netnih.gov This transformation occurs via the formation of a β-nitroso enamine intermediate, which then undergoes dehydrogenative cycloisomerization. nih.gov The use of continuous flow chemistry has been shown to improve the outcomes of these reactions by controlling the decomposition of reactive intermediates. researchgate.netnih.gov

The key transient species responsible for the synthetic utility of nitrosamine photochemistry in acidic media is the aminium radical cation. cdnsciencepub.comacs.orgnih.gov While initial photolysis of the N-N bond produces a neutral aminyl radical, this species is rapidly protonated in the presence of acid (typically with a pKa > 7) to form the corresponding aminium radical cation. enviro.wikinih.gov

Theoretical and experimental studies have revealed that the mechanism of aminium radical cation generation is highly dependent on the solvent. acs.orgnih.gov

In protic solvents (like water), protonation of the N-nitrosopiperidine occurs preferentially at the oxygen atom of the nitroso group. The resulting species (R₂N-NOH⁺) absorbs in the UV region and requires subsequent homolytic cleavage of the N-N bond and proton migration to generate the aminium radical cation. acs.orgnih.gov

In aprotic solvents (like acetone), protonation occurs at the nitrogen atom of the piperidine (B6355638) ring. acs.orgnih.gov This N-protonated species is unique in that it absorbs in the visible light range and, upon photoexcitation, directly and dissociatively cleaves to yield the aminium radical cation and nitric oxide. acs.orgnih.gov

This photogenerated aminium radical cation is a highly reactive electrophilic species. cdnsciencepub.com Its primary mode of reaction is addition to electron-rich π-systems like alkenes and dienes, initiating the photoaddition reactions described previously. cdnsciencepub.comnih.gov The electrophilic nature of the aminium radical allows it to attack unsaturated bonds irreversibly, a reactivity that is harnessed for the formation of new carbon-nitrogen bonds in organic synthesis. cdnsciencepub.comnih.gov

Hydrolytic and Environmental Degradation Pathways

The fate of 3-Chloro-1-nitrosopiperidine in aqueous environments is determined by its susceptibility to hydrolysis and oxidative degradation. These processes are crucial for understanding its persistence and transformation in natural and engineered water systems.

The hydrolytic stability of nitrosamines can vary. Studies on several nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), have shown them to be resistant to hydrolysis at pH values of 4, 7, and 9. researchgate.net However, other nitrosamines have exhibited some degradation under specific pH conditions. researchgate.net

For chlorinated piperidine derivatives, hydrolysis can be a relevant degradation pathway, often catalyzed by acid or base. For example, ester derivatives of piperidine can undergo base-catalyzed hydrolysis to yield the corresponding carboxylic acid. google.com Similarly, compounds like 4-chloro-3,5-dimethylphenyl 1-piperidinecarboxylate are known to hydrolyze under either acidic or basic conditions. evitachem.com While specific hydrolysis rate data for this compound are not available in the reviewed literature, the general behavior of related chlorinated organic compounds and piperidine derivatives suggests that the C-Cl bond could be susceptible to nucleophilic substitution by water (hydrolysis), a process potentially influenced by pH. However, many nitrosamines are generally found to be hydrolytically stable. researchgate.net

In the environment, a primary degradation pathway for many organic compounds is oxidation initiated by hydroxyl radicals (•OH). nih.gov These highly reactive species are ubiquitous in the atmosphere and can be generated in water through advanced oxidation processes (AOPs), such as the combination of ozone and UV light. tandfonline.comresearchgate.net

The reaction between •OH and the piperidine ring structure has been studied in detail. nih.govacs.org The degradation is initiated by the abstraction of a hydrogen atom by the hydroxyl radical. nih.gov This H-abstraction can occur at several positions on the piperidine ring, including the nitrogen atom of the amine and the various carbon atoms (CH₂ groups). nih.govacs.org

Branching Ratios for H-Abstraction from Piperidine by OH Radical

| Abstraction Site | Branching Ratio (%) | Source |

|---|---|---|

| N1 (N-H) | ~35% | nih.govwhiterose.ac.uk |

| C2 (α-CH₂) | ~50% | nih.govwhiterose.ac.uk |

| C3 (β-CH₂) | ~13% | nih.govwhiterose.ac.uk |

| C4 (γ-CH₂) | ~2% | nih.govwhiterose.ac.uk |

The subsequent reactions of the resulting carbon- or nitrogen-centered radicals with oxygen lead to a cascade of products. nih.gov H-abstraction from the C2 position predominantly leads to the formation of 2,3,4,5-tetrahydropyridine. nih.govwhiterose.ac.uk H-abstraction from the nitrogen atom can also lead to 2,3,4,5-tetrahydropyridine, as well as minor amounts of 1-nitropiperidine and 1-nitrosopiperidine under atmospheric conditions. nih.govwhiterose.ac.uk The presence of a chloro-substituent at the 3-position would influence the specific products formed, but the fundamental mechanism of •OH-initiated H-abstraction would remain the primary degradation pathway for the piperidine ring. Additionally, the N-nitroso group itself is susceptible to oxidative attack by •OH radicals, which can lead to the cleavage of the N-N bond and further degradation. researchgate.net

Investigation of Environmental Transformation Products

While specific environmental transformation studies on this compound are not extensively documented, the fate of its parent compound, N-nitrosopiperidine (NPIP), and other nitrosamines provides a strong basis for predicting its environmental behavior. N-nitroso compounds are known to be susceptible to several degradation pathways in the environment, primarily photolysis, and to a lesser extent, biodegradation and hydrolysis. nih.govnih.gov

Photodegradation: N-nitrosamines are generally sensitive to light, especially ultraviolet (UV) light. rsc.org NPIP has a UV absorption maximum at 337 nm in water, making it susceptible to direct photolysis by sunlight. rsc.org Studies have shown that nitrosamines can degrade rapidly in aqueous solutions when exposed to sunlight, with half-lives that can be as short as a few minutes under ideal conditions. mdpi.com The rate of photolysis is, however, influenced by factors such as pH, the presence of other substances in the water that can screen light, and the intensity of the sunlight. nih.govaquigenbio.com For instance, the photolysis rate for nitrosamines generally increases in acidic conditions. nih.govaquigenbio.com The primary photolytic mechanism involves the homolytic cleavage of the N-N bond, which can lead to the formation of various degradation products. nih.gov In the presence of oxygen, this process can be diverted to form nitrate (B79036) esters. nih.gov

Hydrolysis: N-nitrosamines, including NPIP, are relatively resistant to hydrolysis under typical environmental pH conditions (pH 5 to 9). rsc.orgmdpi.com Significant degradation through hydrolysis is generally not considered a major environmental fate process. rsc.org However, under strongly acidic conditions, protolytic denitrosation can occur, yielding the corresponding secondary amine (3-chloropiperidine in this case) and a nitrosating agent. nih.gov This process can be accelerated by the presence of nucleophiles. nih.gov

The presence of the chlorine atom on the piperidine ring is expected to influence these degradation pathways. The electron-withdrawing nature of chlorine could affect the electronic properties of the nitrosamino group and the stability of reaction intermediates, potentially altering the rates and products of transformation compared to the unsubstituted N-nitrosopiperidine.

Electrophilic and Nucleophilic Reactions of the Nitrosamino Group

The N-nitroso group (-N=O) is the defining feature of nitrosamines and is central to their chemical reactivity. It can react with both electrophiles and nucleophiles. The nitrogen of the nitroso group is generally considered electrophilic, making it susceptible to attack by nucleophiles. nih.govjove.com Conversely, the oxygen atom possesses lone pairs of electrons and can act as a nucleophilic center, reacting with strong electrophiles. nih.govacs.org

Reactions of the N-Nitroso Moiety with Organic Substrates

The N-nitroso group of this compound can engage in several characteristic reactions with organic substrates, largely mirroring the reactivity of other N-nitrosamines.

Reaction with Electrophiles: Nitrosamines can react at the oxygen atom with strong electrophiles like alkylating agents (e.g., trialkyloxonium salts, dimethyl sulfate) to form O-alkoxydiazenium salts. nih.govacs.org These resulting cations are themselves electrophilic and can be attacked by nucleophiles, often regenerating the parent nitrosamine. nih.govacs.org

Reaction with Nucleophiles: The electrophilic nitrogen of the nitroso group is a target for strong nucleophiles. Organometallic reagents such as organolithium and Grignard reagents attack this nitrogen. nih.gov The initial adduct is an unstable oxyhydrazine intermediate that can subsequently eliminate to form either a hydrazone or an azomethine imine. nih.gov

Photochemical Reactions: Under UV irradiation and acidic conditions, nitrosamines can undergo photoaddition to unsaturated carbon-carbon bonds, such as those in alkenes. nih.gov This reaction proceeds through the formation of an aminium radical and nitric oxide, which add across the double bond. nih.gov

Denitrosation and Transnitrosation: In the presence of acid, nitrosamines can be denitrosated. This process can be catalyzed by various nucleophiles like halide ions or thiourea. sci-hub.se The nitrosamine can also act as a nitrosating agent itself, transferring its nitroso group to a more strongly nucleophilic amine, a process known as transnitrosation.

| Reaction Type | Reagent/Condition | Product Type | Reference |

| Electrophilic Attack | Alkylating Agents (e.g., (CH₃)₃O⁺BF₄⁻) | O-Alkoxydiazenium Salt | nih.gov, acs.org |

| Nucleophilic Attack | Organolithium (RLi) or Grignard (RMgX) | Hydrazones, Azomethine Imines | nih.gov |

| Photochemical Addition | Alkenes, UV light, Acid | C-Nitroso Compounds | nih.gov |

| Denitrosation | Acid, Nucleophile (e.g., Br⁻, Thiourea) | Secondary Amine | sci-hub.se |

Reactivity of the Piperidine Ring System and the Chlorine Substituent

The piperidine ring in this compound is not inert and its reactivity is significantly influenced by the attached chlorine and N-nitroso groups.

Reactivity of the α-Protons: The protons on the carbon atoms adjacent to the nitrosated nitrogen (the α-protons at the C2 and C6 positions) are significantly more acidic than those in the corresponding secondary amine. nih.gov This allows for easy deprotonation with a strong base like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. These carbanionic species are potent nucleophiles and can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a powerful method for α-substitution of the piperidine ring. nih.gov

Reactivity of the Chlorine Substituent: The chlorine atom at the 3-position is a leaving group, making this position susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: 3-Chloropiperidine (B1606579) derivatives are known to undergo nucleophilic substitution. A key mechanistic feature is the potential for intramolecular participation by the ring nitrogen. The nitrogen can displace the chloride ion internally to form a highly reactive, bicyclic aziridinium (B1262131) ion intermediate. nih.govnih.govresearchgate.net This electrophilic intermediate is then readily attacked by external nucleophiles, which can lead to the formation of both 3-substituted piperidine products and potentially ring-contracted pyrrolidine (B122466) derivatives. researchgate.netresearchgate.net The rate of this reaction and the stability of the aziridinium ion can be influenced by other substituents on the ring. nih.gov

Elimination Reactions (Dehydrochlorination): In the presence of a base, this compound can undergo an elimination reaction to lose HCl and form an imine (a tetrahydropyridine (B1245486) derivative). uni-muenchen.dewikipedia.org Computational studies on related N-chloropiperidines show that base-induced E2 elimination is a viable pathway. uni-muenchen.de The N-nitroso group, being electron-withdrawing, would influence the acidity of the adjacent protons and the stability of the resulting double bond.

| Position | Reaction Type | Reagent/Condition | Key Intermediate/Product | Reference |

| C2/C6 (α-carbons) | α-Lithiation/Substitution | LDA, then Electrophile (E⁺) | α-Substituted Nitrosopiperidine | nih.gov |

| C3 (Chloro-substituted) | Nucleophilic Substitution | Nucleophile (Nu⁻) | Aziridinium Ion / 3-Nu-Piperidine | nih.gov, nih.gov, researchgate.net |

| C3/C4 or C2/C3 | Elimination (Dehydrochlorination) | Base (e.g., OH⁻) | Tetrahydropyridine | uni-muenchen.de, wikipedia.org |

Computational and Theoretical Chemistry Studies on 3 Chloro 1 Nitrosopiperidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For derivatives of N-nitrosopiperidine, these calculations elucidate the electronic landscape and energetic properties that govern their behavior.

Density Functional Theory (DFT) has become a primary method for investigating the molecular structure and properties of N-nitroso compounds due to its balance of computational cost and accuracy. mdpi.com DFT calculations, particularly using hybrid functionals like B3LYP or the M06 suite, are employed to optimize molecular geometries, predict vibrational frequencies, and explore electronic properties. acs.orgresearchgate.net For the parent compound, N-nitrosopiperidine, and its derivatives, DFT is used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in understanding the planarity of the N-N=O group and its influence on the piperidine (B6355638) ring's conformation. researchgate.net

The reactivity of these compounds can be analyzed through DFT-calculated descriptors. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net For N-nitroso compounds, DFT calculations are also used to model reaction pathways, such as the initial steps of their metabolic activation or atmospheric degradation, often involving radical species. researchgate.net Wenzel et al. have utilized DFT calculations with solvent models to assess the mutagenic potential of various N-nitrosamines by modeling critical reaction steps. tandfonline.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Piperidine Ring System (Note: These are representative values based on general piperidine structures and are for illustrative purposes.)

| Parameter | Value |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.54 Å |

| N-N Bond Length | ~1.34 Å |

| N=O Bond Length | ~1.22 Å |

| C-N-C Bond Angle | ~112° |

| C-N-N Dihedral Angle | ~180° (for planar N) |

For higher accuracy, particularly in describing electron correlation effects, ab initio and post-Hartree-Fock methods are utilized. epfl.ch While the Hartree-Fock (HF) method provides a foundational, single-determinant approximation, it neglects electron correlation, which can be significant. epfl.chornl.gov Post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI) offer systematic improvements. epfl.chornl.gov

Methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed for studying excited states and photochemical reactions, as demonstrated in studies of protonated N-nitrosopiperidine. nih.govacs.org These high-level calculations are crucial for accurately describing bond-breaking and formation processes and for studying systems where the single-reference HF method is inadequate. epfl.ch Coupled Cluster (CC) methods, like CCSD(T), are considered the "gold standard" for calculating accurate energies and are used to benchmark other methods. acs.org However, due to their high computational cost, their application is often limited to smaller systems or for single-point energy calculations on geometries optimized with less expensive methods like DFT. acs.orgornl.gov

Potential Energy Surface (PES) Analysis of Reaction Mechanisms

The analysis of a potential energy surface (PES) is essential for understanding the mechanism of a chemical reaction. A PES maps the energy of a molecule as a function of its geometry, revealing minima that correspond to stable reactants and products, and saddle points that represent transition states. acs.org For N-nitrosopiperidine derivatives, PES analysis is used to investigate reaction pathways such as dissociation, isomerization, and reactions with other species like OH radicals. acs.orgresearchgate.net

Computational studies on the OH-initiated oxidation of piperidine, a precursor to nitrosopiperidines, have used high-level quantum chemistry calculations (CCSD(T*)-F12a//M06-2X) to map out the complex PES. acs.org This analysis identifies the transition states for hydrogen abstraction from different positions on the ring and the subsequent reaction pathways. acs.org Similarly, for the photochemistry of protonated N-nitrosopiperidine, the PES for the N-N bond cleavage has been explored using MS-CASPT2 calculations, identifying key features like conical intersections that facilitate non-radiative decay. nih.gov Such studies provide a detailed, step-by-step view of the reaction dynamics that is often inaccessible through experimental means alone. nih.gov

Conformational Analysis and Stereodynamics through Computational Modeling

The piperidine ring in 3-Chloro-1-nitrosopiperidine is not planar and can adopt several conformations, primarily chair and boat forms. acs.org Computational modeling is a key tool for determining the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net The presence of the N-nitroso group significantly influences the ring's conformation and the stereodynamics of the molecule. researchgate.netacs.org

Due to the partial double bond character of the N-N bond, rotation around it is restricted, leading to the existence of syn and anti rotamers. Computational studies, often combining NMR data with semi-empirical or DFT calculations, have been used to investigate the conformational equilibrium in N-nitroso and N-acyl piperidines. researchgate.netniscpr.res.in These studies show that the piperidine ring in such compounds often prefers twist-boat or flattened boat conformations to alleviate steric strain. researchgate.net The introduction of a substituent, such as a chlorine atom at the C3 position, would further influence the conformational preference. The chlorine atom can exist in either an axial or equatorial position, and computational modeling can predict the energetic preference between these stereoisomers, considering factors like 1,3-diaxial interactions.

Table 2: Example of Calculated Relative Energies for Piperidine Conformers (Note: These values are illustrative and would change based on the specific compound and level of theory.)

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.0 (Reference) |

| Twist-Boat | 5.0 - 6.0 |

| Boat | 6.0 - 7.0 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or chemical properties of compounds based on their molecular structure. nih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. mdpi.com

For the class of N-nitroso compounds, QSAR studies have been developed to predict their toxicity and carcinogenicity. nih.govsciforum.net These models typically use a variety of descriptors, including:

Constitutional (0D-1D): Molecular weight, atom counts. sciforum.net

Topological (2D): Connectivity indices that describe how atoms are linked. sciforum.net

Geometrical (3D): Molecular surface area, volume. marquette.edu

Quantum Chemical: HOMO/LUMO energies, dipole moment, and atomic charges calculated using methods like DFT. mdpi.com

A study on the acute oral toxicity of N-nitroso compounds found that their toxicity was related to descriptors representing polarizability, ionization potential, and the presence of C-O bonds. nih.gov While a specific QSAR model for this compound is not available, such general models can provide an initial estimate of its potential activity. The development of a specific model would involve calculating a wide range of descriptors for this molecule and incorporating it into a dataset of related compounds to refine the predictions. mdpi.com

Advanced Analytical Methodologies for Trace Analysis in Research

Gas Chromatography (GC) Hyphenated Techniques

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like nitrosamines. juniperpublishers.comrestek.com Its coupling with various detectors enhances its ability to identify and quantify specific analytes, even in complex matrices.

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) is particularly well-suited for the analysis of nitrogen-containing compounds such as 3-Chloro-1-nitrosopiperidine. NPD offers high sensitivity and selectivity for trace nitrogen compounds. juniperpublishers.comeuropeanpharmaceuticalreview.com This technique is often employed for determining nitroaromatics and other nitrogenous compounds in environmental samples like water and soil. nemi.gov A novel approach using full evaporation static headspace GC with nitrogen-phosphorous detection (FE-SHSGC-NPD) has demonstrated ultrasensitive detection of nitrosamines in pharmaceutical products, a method that could be adapted for this compound. europeanpharmaceuticalreview.com

Gas Chromatography with Chemiluminescence Detection (GC-CLD), often utilizing a Thermal Energy Analyzer (TEA), is another highly specific and sensitive method for nitrosamine (B1359907) analysis. juniperpublishers.comnih.gov In this technique, nitrosamines are pyrolyzed to release a nitric oxide (NO) radical, which then reacts with ozone to produce light (chemiluminescence) that is detected by a photomultiplier tube. This process is highly specific to the nitroso functional group, minimizing interference from other nitrogen-containing compounds.

Table 1: Comparison of GC-NPD and GC-CLD for Nitrosamine Analysis

| Feature | Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) | Gas Chromatography-Chemiluminescence Detection (GC-CLD/TEA) |

| Principle of Detection | Measures the increase in current produced when a nitrogen- or phosphorus-containing compound is combusted near an electrically heated bead. nemi.govresearchgate.net | Detects light emitted from the reaction of nitric oxide (from pyrolyzed nitrosamines) with ozone. nih.gov |

| Selectivity | Selective for nitrogen and phosphorus compounds. juniperpublishers.comeuropeanpharmaceuticalreview.com | Highly selective for the nitroso group. juniperpublishers.com |

| Sensitivity | High sensitivity, suitable for trace analysis. juniperpublishers.comeuropeanpharmaceuticalreview.com | Very high sensitivity, with detection limits often at the picogram level. juniperpublishers.com |

| Primary Application | Analysis of various nitrogen-containing compounds, including pesticides and nitrosamines. nemi.govwindows.net | Considered a gold-standard confirmatory method for nitrosamine analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the definitive identification and quantification of this compound. GC-MS combines the separation capabilities of GC with the mass-selective detection of MS, providing structural information that confirms the identity of the analyte. silcotek.com However, for trace analysis in complex matrices, the selectivity of a single quadrupole MS may be insufficient. gnest.org

GC-MS/MS, particularly using a triple quadrupole mass spectrometer (GC-TQMS), offers significantly enhanced selectivity and sensitivity by monitoring specific fragmentation transitions (Selected Reaction Monitoring, SRM). restek.comchromatographytoday.comrestek.com This technique effectively reduces matrix interference and allows for detection limits in the nanogram per milliliter (ng/mL) or parts-per-billion (ppb) range. restek.comchromatographytoday.com Methods developed for other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP), using GC-MS/MS can be readily applied to this compound. chromatographytoday.comresearchgate.netweber.hu The use of dynamic MRM (dMRM) can further optimize the analytical cycle time. hpst.cz Recent advancements include the use of hydrogen as a carrier gas with specialized ion sources to mitigate helium shortages, without compromising performance for challenging analytes. hpst.czgcms.cz

Table 2: GC-MS/MS Method Parameters for Nitrosamine Analysis

| Parameter | Typical Setting | Reference |

| Instrument | Triple Quadrupole GC-MS/MS | chromatographytoday.comthermofisher.com |

| Ionization Mode | Electron Ionization (EI) | hpst.czgcms.cz |

| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | chromatographytoday.comrestek.com |

| GC Column | DB-5ms or similar non-polar column | hpst.czgcms.cz |

| Injection | Splitless or Split Injection | restek.comhpst.cz |

| Detection Limits | Low ng/mL (ppb) to sub-ppb levels | chromatographytoday.comrestek.comresearchgate.net |

Emerging technologies aim to further enhance the capabilities of GC-based analysis. One such innovation is the coupling of Gas Chromatography with a Soft Ionization by Chemical Reaction In Transfer (SICRIT) ion source to a Mass Spectrometer, often one designed for liquid chromatography (LC-MS). lcms.czgcms.czshimadzu.eu The SICRIT source utilizes flow-through cold plasma for soft ionization, which minimizes analyte fragmentation and preserves the molecular ion. gcms.czshimadzu.eu

This technique offers several advantages for the analysis of compounds like this compound:

High Sensitivity : The efficient ionization process can lead to detection limits in the parts-per-trillion (ppt) range for nitrosamines. lcms.cz

Broad Applicability : It can ionize a wide range of compounds, from non-polar to polar, making it versatile. gcms.cz

Structural Confirmation : The generation of prominent molecular ions aids in the confident identification of analytes. gcms.czshimadzu.eu

Instrumental Flexibility : It allows a GC system to be interfaced with an existing LC-MS platform, reducing the need for separate dedicated instruments. gcms.czshimadzu.eu

Liquid Chromatography (LC) Hyphenated Techniques

For non-volatile, polar, or thermally unstable nitrosamines, Liquid Chromatography (LC) is the separation technique of choice. innovareacademics.in Coupling LC with advanced detectors provides robust methods for their analysis.

A highly sensitive and specific method for nitrosamine detection involves coupling High-Performance Liquid Chromatography (HPLC) with a chemiluminescence detector through a post-column photolysis unit. nih.gov In this setup, the compounds separated by the HPLC column are irradiated with ultraviolet (UV) light. nih.govresearchgate.net This photolysis cleaves the N-NO bond, releasing nitric oxide (NO). nih.gov The NO is then carried into a reaction chamber where it reacts with an oxidant, such as luminol (B1675438), to produce a light signal detected by a chemiluminescence detector. nih.govresearchgate.net

This approach offers low-nanogram sensitivity and is compatible with common reversed-phase HPLC conditions. nih.gov It has been successfully demonstrated for the detection of non-volatile N-nitroso compounds in complex biological matrices like urine and gastric fluid. nih.gov A variation of this method transforms N-nitrosamines into peroxynitrite via UV irradiation, which is then detected by luminol chemiluminescence, achieving detection limits in the ng/L range without sample preconcentration. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a leading technique for the trace analysis of nitrosamines in complex samples, including pharmaceuticals and water. jfda-online.comthermofisher.com The use of UPLC, with its smaller particle size columns, allows for faster separations and higher resolution compared to conventional HPLC. nih.gov

When coupled with a tandem mass spectrometer, the method provides exceptional sensitivity and selectivity. innovareacademics.inresearchgate.net For nitrosamine analysis, atmospheric pressure chemical ionization (APCI) is often the preferred ionization mode as it can provide better sensitivity for a broader range of nitrosamines compared to electrospray ionization (ESI). thermofisher.com The use of high-resolution accurate mass (HRAM) mass spectrometers, such as Orbitrap systems, further enhances selectivity and provides confident identification of analytes. researchgate.netlcms.cz This methodology has been validated for the simultaneous analysis of multiple nitrosamines at ng/L to μg/L levels in drinking water, wastewater, and pharmaceutical products. jfda-online.comresearchgate.netlcms.cz Given its successful application for N-nitrosopiperidine, the method is directly applicable to its chloro-substituted analogue. jfda-online.comthermofisher.com

Table 3: UPLC-MS/MS Method for Multi-Nitrosamine Analysis

| Parameter | Typical Setting | Reference |

| Instrument | UPLC coupled to a Triple Quadrupole or HRAM Mass Spectrometer | jfda-online.comresearchgate.netlcms.cz |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray (HESI) | thermofisher.comresearchgate.net |

| LC Column | Reversed-phase C18 | thermofisher.comlcms.cz |

| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile with formic acid | jfda-online.comlcms.cz |

| Detection Mode | Selected Reaction Monitoring (SRM) or Full Scan MS with HRAM | jfda-online.comresearchgate.net |

| Detection Limits | 0.4 to 12 ng/L in water matrices | researchgate.netlcms.cz |

Novel Absolute Quantitation Strategies

The accurate quantitation of nitrosamine impurities, even at trace levels, is critical. Traditional methods often rely on the availability of certified reference standards for each specific analyte. However, for many nitrosamines, including novel or structurally complex ones, these standards may not be commercially available or are expensive and time-consuming to synthesize. researchgate.netacs.org This necessitates the development of novel quantitation strategies that are not dependent on such standards.

Coulometric Mass Spectrometry (CMS) for Standard-Free Quantitation

A novel strategy for the absolute, standard-free quantitation of N-nitrosamines involves the use of coulometric mass spectrometry (CMS). acs.orgnih.gov This technique circumvents the need for analyte-specific standards by relying on a universal electrochemical conversion and the fundamental principles of Faraday's Law. researchgate.netacs.org

Methodology Principle: The core of the CMS approach for N-nitrosamines involves a two-step process:

Chemical Reduction: The N-nitrosamine molecule, which is not electrochemically active, is first chemically reduced to its corresponding hydrazine (B178648) derivative. This conversion is typically achieved using a reducing agent like zinc powder under acidic conditions. researchgate.netnih.gov

Electrochemical Quantitation: The resulting hydrazine is electrochemically active and can be accurately quantified using a CMS system. The sample is introduced via liquid chromatography (LC) into an electrochemical flow cell, where the hydrazine is oxidized. The total electrical charge (coulombs) consumed during this oxidation is measured. acs.org According to Faraday's Law, this charge is directly proportional to the number of moles of the analyte oxidized, allowing for absolute quantitation without a calibration curve. researchgate.net Mass spectrometry is used concurrently to confirm the identity of the analyte and measure the yield of the electrochemical conversion. acs.orgacs.org

Research Findings: This methodology has been validated for its accuracy and applicability to a range of N-nitrosamine structures. In one key study, the CMS approach was tested on six simple N-nitrosamines, demonstrating excellent measurement accuracy with quantitation errors of 1.1% or less. acs.orgnih.gov To prove its utility for more complex molecules relevant to pharmaceutical impurities, the method was also successfully applied to a drug-like N-nitrosamine featuring a chloro-substituted piperidine (B6355638) ring. acs.orgnih.govresearchgate.net This demonstrates the potential of CMS for the absolute quantitation of compounds like this compound. The study successfully quantified the complex nitrosamine at a 15 ppb level within a challenging formulation matrix. nih.govacs.orgresearchgate.net

Table 1: Summary of Coulometric Mass Spectrometry (CMS) for N-Nitrosamine Quantitation

| Feature | Description | Research Finding/Reference |

|---|---|---|

| Principle | Two-step process: 1. Chemical reduction of N-nitrosamine to hydrazine. 2. Electrochemical oxidation and quantitation of hydrazine via coulometry. | researchgate.netnih.govacs.org |

| Key Advantage | Absolute quantitation is achieved without the need for analyte-specific reference standards. | acs.orgresearchgate.net |

| Validation Compounds | N-nitrosodiethylamine (NDEA), N-nitrosopiperidine (NPIP), N-nitrosodibutylamine (NDBA), and others. | acs.orgnih.gov |

| Accuracy | Demonstrated excellent measurement accuracy with quantitation errors reported to be ≤1.1%. | acs.orgnih.gov |

| Complex Applicability | Successfully quantified a complex, drug-like N-nitrosamine containing a chloro- and nitroso-piperidine moiety at 15 ppb in a drug matrix. | nih.govacs.orgresearchgate.net |

Advanced Sample Preparation and Enrichment Methods for Trace Levels

Effective sample preparation is arguably the most critical step in the analytical workflow for trace-level analysis. thermofisher.comwaters.com Its primary goals are to isolate and concentrate the target analyte(s) from the sample matrix, remove interfering substances that could compromise analytical results, and present the analyte in a solvent compatible with the detection system. organomation.comwaters.com For a compound like this compound, which may be present at very low concentrations in complex matrices, advanced sample preparation is essential for achieving the required sensitivity and accuracy. nih.govacs.org

Solid Phase Extraction (SPE) Optimization

Solid Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from liquid samples. organomation.comwaters.com It operates by passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix components pass through. The analyte is then recovered by eluting with a small volume of a strong solvent. waters.com

Optimization of SPE for Nitrosamine Analysis: The effectiveness of an SPE method depends on the careful optimization of several parameters to maximize analyte recovery and minimize matrix effects.

Sorbent Selection: The choice of sorbent is crucial. For nitrosamines, common choices include coconut charcoal-based cartridges, as specified in U.S. EPA Method 521 for drinking water, and various polymer-based sorbents. spectroscopyonline.comresearchgate.net Polymeric sorbents like Oasis HLB or Strata-X are often used in pharmaceutical analysis due to their high capacity and stability across a wide pH range. pharmafocusamerica.comthermofisher.com

Sample Pre-treatment (pH adjustment): The pH of the sample can significantly affect the retention of ionizable compounds. For neutral compounds like many nitrosamines, pH adjustment may be used to control the ionization state of matrix interferences. For methods targeting acidic and basic compounds alongside neutrals, samples may be passed through the sorbent at two different pH values (e.g., pH 2 and pH 12) to capture all analytes. nemc.us

Wash Solvents: A wash step after sample loading is used to remove weakly retained matrix components. The wash solvent must be strong enough to elute interferences but weak enough to leave the analyte of interest on the sorbent.

Elution Solvents: The elution solvent must be strong enough to completely desorb the analyte from the sorbent. For nitrosamines retained on charcoal or reversed-phase sorbents, solvents like methylene (B1212753) chloride are commonly used. rsc.org The volume of the elution solvent is kept small to achieve a high concentration factor. waters.com

Table 2: Key Parameters for SPE Method Optimization for this compound

| Parameter | Objective | Common Approaches & Considerations |

|---|---|---|

| Sorbent Material | Maximize retention of the target analyte while minimizing retention of interferences. | Test various phases: e.g., coconut charcoal, polymeric reversed-phase (hydrophilic-lipophilic balanced). spectroscopyonline.comthermofisher.com |

| Sample pH | Control the charge state of the analyte and matrix components to enhance selective retention. | Adjust sample pH to ensure the analyte is in a neutral, retainable form. nemc.us |

| Wash Solution | Remove co-extracted matrix interferences without eluting the analyte. | Use a solvent mixture (e.g., water/methanol) that is weaker than the final elution solvent. |

| Elution Solvent | Quantitatively recover the analyte from the sorbent in a minimal volume. | Test strong organic solvents like methylene chloride or acetonitrile, potentially modified with additives. rsc.org |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique known for its simplicity, speed, low solvent consumption, and high enrichment factors. researchgate.netnih.gov The basic principle involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. nih.govfuture-science.com This action creates a cloudy solution consisting of fine microdroplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer from the aqueous phase to the organic phase. researchgate.net Centrifugation is then used to sediment the dense extraction solvent, which is collected for analysis. future-science.com

For the analysis of this compound, DLLME offers a rapid and efficient alternative to traditional liquid-liquid or solid-phase extraction. Optimization is key to its success.

Research Findings on DLLME Optimization: Studies on various nitrosamines have identified several critical parameters that must be optimized:

Extraction and Disperser Solvents: The type and volume of both solvents are the most influential factors. researchgate.net The extraction solvent (e.g., carbon tetrachloride, chloroform, chlorobenzene) must have a higher density than water, be able to extract the target analytes, and be compatible with the analytical instrument. researchgate.netresearchgate.net The disperser solvent (e.g., methanol, acetone, acetonitrile) must be miscible in both the extraction solvent and the aqueous sample. future-science.com

Sample pH and Salt Addition: Adjusting the pH can suppress the ionization of analytes, improving their transfer into the organic phase. researchgate.net The addition of salt (salting-out effect) can decrease the solubility of the analyte in the aqueous phase, further enhancing extraction efficiency. researchgate.net

Extraction Time and Centrifugation: While extraction is typically very fast, these parameters are optimized to ensure equilibrium is reached and phase separation is complete. researchgate.netresearchgate.net

Research on N-nitrosopiperidine has shown that DLLME can provide high enrichment factors, ranging from 220 to 342. researchgate.net

Table 3: Example of DLLME Optimization Parameters for Nitrosamine Analysis

| Parameter | Investigated Range/Options | Optimal Condition (Example) |

|---|---|---|

| Extraction Solvent | Carbon tetrachloride, Chloroform | Carbon tetrachloride (20 µL) |

| Disperser Solvent | Methanol, Acetonitrile, Acetone | Methanol (1.5 mL) |

| Sample pH | 2 - 12 | 6 |

| Salt Addition (NaCl) | 0 - 25% (w/v) | 23% |

| Extraction Time | 1 - 30 min | 28 min |

Data synthesized from representative studies on nitrosamine analysis. researchgate.netresearchgate.net

Automated Extraction Techniques

Automating sample preparation workflows offers significant advantages over manual procedures, including increased sample throughput, improved precision and reproducibility, reduced risk of human error and contamination, and enhanced safety for laboratory personnel by minimizing exposure to hazardous reagents. thermofisher.comwaters.com Both SPE and DLLME are amenable to automation.

Automated SPE: Systems are available that fully automate the SPE process, from conditioning the cartridge to loading the sample, washing away interferences, and eluting the final analyte. spectroscopyonline.comresearchgate.net For instance, the Biotage® Horizon 5000 is an automated extractor designed to process liquid samples directly from their containers, controlling the entire SPE workflow via software. gcms.cz This ensures that each sample is processed in an identical, highly reproducible manner.

Automated DLLME and Liquid Handling: Robotic autosamplers, such as the Thermo Scientific TriPlus RSH or the Andrew+ Pipetting Robot, can be programmed to perform the complex liquid handling steps required for extraction procedures. thermofisher.comwaters.com These platforms can precisely aspirate and dispense the required volumes of sample, internal standards, and the extraction/disperser solvent mixture for DLLME. google.com Automation of DLLME has been shown to improve the reproducibility of the very small volumes used and streamline the entire process from extraction to injection into a GC-MS or LC-MS system. thermofisher.comgoogle.com An automated workflow for nitrosamine analysis was shown to reduce sample preparation time from 4 hours to 2.5 hours while maintaining high precision and accuracy. researchgate.net

Table 4: Comparison of Manual vs. Automated Extraction Techniques

| Feature | Manual Extraction | Automated Extraction |

|---|---|---|

| Throughput | Low; limited by operator capacity. | High; capable of unattended, overnight operation. thermofisher.com |

| Reproducibility | Variable; dependent on analyst skill and technique. | High; robotic precision eliminates variability. waters.com |

| Solvent/Reagent Use | Higher potential for waste. | Optimized to use minimal volumes, reducing cost and waste. thermofisher.com |

| Risk of Error | Higher; prone to errors in pipetting, timing, and sample tracking. | Minimal; barcodes and software control reduce tracking and handling errors. researchgate.netthermofisher.com |

| Analyst Safety | Higher exposure to potentially toxic chemicals and repetitive strain. | Minimal; enclosed systems reduce exposure and manual handling. thermofisher.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| N-nitrosodiethylamine | NDEA |

| N-nitroso-4-phenylpiperidine | NPhPIP |

| N-nitrosodiphenylamine | NDPhA |

| N-nitrosodibutylamine | NDBA |

| N-nitrosodipropylamine | NDPA |

| N-nitrosopiperidine | NPIP |

| (R)-N-(2-(6-chloro-5-methyl-1'-nitroso-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)propan-2-yl)acetamide | - |

| N-nitrosodimethylamine | NDMA |

| N-nitrosomethylethylamine | NMEA |

| N-nitrosopyrrolidine | NPYR |

| N-nitrosomorpholine | NMOR |

| Zinc | Zn |

| Methylene Chloride | Dichloromethane (B109758) |

| Carbon Tetrachloride | - |

| Chloroform | - |

| Chlorobenzene | - |

| Methanol | - |

| Acetone | - |

| Acetonitrile | - |

Mechanistic Investigations of Biochemical Transformations of Nitrosopiperidines

In Vitro Enzymatic Transformations of the Nitrosamino Group

The metabolic activation of N-nitrosamines is a critical determinant of their biological activity. This process is primarily initiated by enzymatic transformations of the nitrosamino group, with alpha-hydroxylation being a key pathway. researchgate.net

Alpha-Hydroxylation Pathways by Cytochrome P450 Enzymes

The primary and most significant metabolic activation pathway for N-nitrosopiperidine is the hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group. researchgate.netacs.org This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are membrane-bound hemoproteins. tandfonline.comnih.gov This enzymatic oxidation is considered a crucial step, as it leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophiles capable of interacting with cellular macromolecules. acs.org

The alpha-hydroxylation of NPIP results in the formation of an unstable alpha-hydroxy-N-nitrosopiperidine intermediate. This intermediate then undergoes spontaneous decomposition to yield 5-hydroxypentanal (B1214607). acs.org This metabolic activation is essential for the mutagenic and carcinogenic properties associated with NPIP. researchgate.netacs.org The enzymatic nature of this transformation has been demonstrated in various in vitro systems, including liver microsomes. acs.orgnih.gov

Role of Specific Cytochrome P450 Isoforms (e.g., CYP2A3) in N-Nitrosopiperidine Metabolism

Research has identified specific cytochrome P450 isoforms that play a predominant role in the metabolism of N-nitrosopiperidine. Among these, the CYP2A subfamily has been shown to be particularly efficient in catalyzing the alpha-hydroxylation of NPIP. researchgate.netoup.com

Studies using rat models have highlighted the importance of CYP2A3, an enzyme found in the esophagus, in the preferential activation of NPIP in this tissue. researchgate.net Expressed CYP2A3 has been demonstrated to be a highly effective catalyst for the alpha-hydroxylation of NPIP. researchgate.net The involvement of the CYP2A family extends to humans, where CYP2A6 is a key enzyme in the metabolic activation of several tobacco-related nitrosamines. oup.com The efficiency of these specific CYP isoforms in metabolizing NPIP underscores the tissue-specific nature of its bioactivation. researchgate.net

Pathways of N-Nitrosopiperidine Transformation in Model Biological Systems (e.g., Microsomal Studies)

Microsomal studies have been instrumental in elucidating the metabolic pathways of N-nitrosopiperidine. Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 enzymes and are therefore an excellent in vitro model for studying drug and xenobiotic metabolism. researchgate.netnih.gov